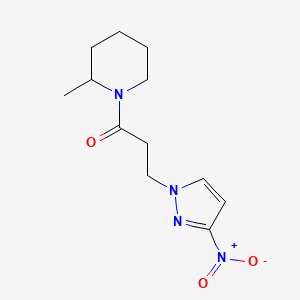![molecular formula C15H13N5O3 B10959626 N'-{[(4-methoxyphenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10959626.png)
N'-{[(4-methoxyphenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Industrial production methods often utilize microwave-assisted palladium-catalyzed reactions to achieve high yields and efficiency .
Chemical Reactions Analysis
N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This interaction is often mediated by hydrogen bonding and hydrophobic interactions within the active site .
Comparison with Similar Compounds
N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anti-proliferative activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a kinase inhibitor.
The uniqueness of N’-[(4-METHOXYBENZOYL)OXY]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H13N5O3 |
|---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
[(Z)-[amino(pyrazolo[1,5-a]pyrimidin-3-yl)methylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C15H13N5O3/c1-22-11-5-3-10(4-6-11)15(21)23-19-13(16)12-9-18-20-8-2-7-17-14(12)20/h2-9H,1H3,(H2,16,19) |
InChI Key |
ZQBBMGCVMBXQSN-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/C2=C3N=CC=CN3N=C2)\N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(C2=C3N=CC=CN3N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-[(4-Bromo-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10959562.png)

![2-[(4-chloro-2-methylphenyl)amino]-N'-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}butanehydrazide](/img/structure/B10959579.png)
![5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959590.png)

![N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10959602.png)
![N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959607.png)

![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(2-methylpiperidin-1-yl)methanone](/img/structure/B10959616.png)

![(1Z)-N'-{[(4-fluorophenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10959623.png)
![3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(3-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10959625.png)
